Maniwamycin B

Description

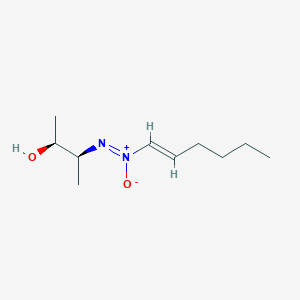

Structure

3D Structure

Properties

CAS No. |

122547-71-1 |

|---|---|

Molecular Formula |

C10H20N2O2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

[(E)-hex-1-enyl]-[(2S,3S)-3-hydroxybutan-2-yl]imino-oxidoazanium |

InChI |

InChI=1S/C10H20N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-10,13H,4-6H2,1-3H3/b8-7+,12-11?/t9-,10-/m0/s1 |

InChI Key |

YSGFBXZSDXVSLM-IZPMOTALSA-N |

SMILES |

CCCCC=C[N+](=NC(C)C(C)O)[O-] |

Isomeric SMILES |

CCCC/C=C/[N+](=N[C@@H](C)[C@H](C)O)[O-] |

Canonical SMILES |

CCCCC=C[N+](=NC(C)C(C)O)[O-] |

Synonyms |

2-hydroxybutane-3-NNO-azoxy-1'-(1'-hexene) maniwamycin B |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Antifungal Mechanism of Action of Maniwamycin B

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of the proposed antifungal mechanisms of Maniwamycin B, supported by detailed experimental protocols for validation.

Introduction: The Emergence of Maniwamycin B as a Novel Antifungal Agent

Maniwamycin B is a naturally occurring antibiotic with notable antifungal properties.[1][2] Isolated from the actinomycete Streptomyces prasinopilosus, it belongs to the class of azoxy compounds, a group of natural products characterized by a distinctive RN=N+(O–)R functional group.[2][3][4] While its broad-spectrum antifungal activity has been established, the precise molecular mechanism by which Maniwamycin B exerts its effects remains to be fully elucidated.[2][5] The literature suggests a general mechanism involving the inhibition of essential enzymatic pathways, leading to the disruption of fungal growth and proliferation.[1]

This guide synthesizes the available information on Maniwamycin B and related azoxy compounds to propose several plausible mechanisms of action. Furthermore, it provides a detailed roadmap of experimental workflows designed to rigorously investigate and validate these hypotheses, empowering researchers to unravel the therapeutic potential of this promising antifungal agent.

Chemical Profile and Structural Attributes of Maniwamycin B

The chemical structure of Maniwamycin B has been determined through spectral and chemical analyses.[6] Its molecular formula is C10H20N2O2.[1] The presence of the azoxy moiety is a key feature that likely dictates its biological activity.[3][4] Understanding this structure is fundamental to postulating its interactions with fungal cellular targets.

Table 1: Physicochemical Properties of Maniwamycin B

| Property | Value |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.278 g/mol |

| Class | Azoxyalkene Antibiotic |

| Origin | Streptomyces prasinopilosus |

Proposed Mechanisms of Antifungal Action

Given the limited direct evidence for Maniwamycin B's mechanism, we propose three primary hypotheses based on the known targets of other antifungal agents and the chemical nature of Maniwamycin B.

Hypothesis 1: Inhibition of Fungal Cell Wall Synthesis

The fungal cell wall is a unique and essential structure, absent in mammalian cells, making it an attractive target for antifungal drugs.[7] The primary structural components of the fungal cell wall are chitin and glucans.[5][7]

-

3.1.1 Interference with Chitin Synthesis: Chitin, a polymer of β-1,4-linked N-acetylglucosamine, is crucial for fungal cell wall integrity.[8] Inhibition of chitin synthase, the enzyme responsible for its production, leads to a weakened cell wall and eventual cell lysis.[9][10][11] It is plausible that Maniwamycin B could act as an inhibitor of one or more chitin synthase enzymes.

-

3.1.2 Disruption of β-Glucan Synthesis: β-glucans are the most abundant polysaccharides in the fungal cell wall and are synthesized by the enzyme β-1,3-glucan synthase.[7][12][13][14] Inhibition of this enzyme compromises cell wall structure and is the mechanism of action for the echinocandin class of antifungals.[7] Maniwamycin B may interfere with the synthesis or cross-linking of β-glucans.[15]

Caption: Proposed inhibition of cell wall synthesis by Maniwamycin B.

Hypothesis 2: Disruption of Fungal Cell Membrane Function

The fungal cell membrane's unique composition, particularly the presence of ergosterol instead of cholesterol, presents another key target for selective antifungal therapy.[16]

-

3.2.1 Inhibition of Ergosterol Biosynthesis: Many antifungal drugs, such as azoles, target enzymes in the ergosterol biosynthesis pathway.[16] The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane fluidity and function. Maniwamycin B could potentially inhibit one of the key enzymes in this pathway.

-

3.2.2 Direct Membrane Permeabilization: Some antifungal agents, like polyenes, directly bind to ergosterol in the fungal membrane, forming pores that lead to leakage of intracellular contents and cell death. While less likely for a small molecule like Maniwamycin B, direct interaction with membrane components cannot be ruled out without experimental evidence.

Hypothesis 3: Inhibition of Mitochondrial Respiration

The synthetic fungicide Azoxystrobin, which also contains an azoxy-related functional group (a β-methoxyacrylate derived from strobilurin), acts by inhibiting mitochondrial respiration.[17][18][19][20][21] It specifically blocks the electron transport chain at the quinol outer binding site of the cytochrome b-c1 complex, preventing ATP synthesis.[17][18] Given the structural similarity, it is conceivable that Maniwamycin B shares this mode of action.

Caption: Proposed inhibition of mitochondrial respiration by Maniwamycin B.

Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms, a tiered approach is recommended, starting with broad phenotypic assays and progressing to more specific target-based investigations.

Tier 1: Foundational Antifungal Characterization

The initial step is to quantify the antifungal activity of Maniwamycin B against a panel of relevant fungal pathogens.

Protocol 4.1.1: Broth Microdilution Assay for MIC and MFC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Maniwamycin B.

Methodology:

-

Preparation of Fungal Inoculum: Culture fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.). Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[22]

-

Drug Dilution: Prepare serial twofold dilutions of Maniwamycin B in RPMI-1640 medium within a 96-well microtiter plate.[22]

-

Inoculation and Incubation: Add the standardized fungal inoculum to each well. Incubate the plates at 35°C for 24-48 hours.[22]

-

MIC Determination: The MIC is the lowest concentration of Maniwamycin B that causes a significant inhibition of visible fungal growth compared to a drug-free control.[22]

-

MFC Determination: Subculture aliquots from wells showing no visible growth onto fresh agar plates. The MFC is the lowest drug concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.

Tier 2: Phenotypic Assays to Differentiate Mechanisms

Protocol 4.2.1: Sorbitol Protection Assay for Cell Wall Integrity

Objective: To determine if Maniwamycin B targets the fungal cell wall.

Rationale: Sorbitol, an osmotic stabilizer, can rescue fungal cells from lysis caused by cell wall-disrupting agents.

Methodology:

-

Perform the broth microdilution assay (Protocol 4.1.1) in parallel with a second set of microtiter plates containing RPMI-1640 medium supplemented with 0.8 M sorbitol.[23]

-

Compare the MIC values in the presence and absence of sorbitol. A significant increase in the MIC in the presence of sorbitol suggests that Maniwamycin B targets the cell wall.[23]

Protocol 4.2.2: Ergosterol Binding Assay

Objective: To assess if Maniwamycin B interacts with ergosterol in the cell membrane.

Rationale: Exogenous ergosterol will competitively bind to agents that target membrane ergosterol, leading to an increase in the MIC.

Methodology:

-

Conduct the broth microdilution assay (Protocol 4.1.1) with and without the addition of exogenous ergosterol (e.g., 400 µg/mL) to the medium.[23]

-

A significant increase in the MIC in the presence of ergosterol indicates a direct interaction between Maniwamycin B and ergosterol.[23]

Tier 3: Specific Target-Based Assays

Protocol 4.3.1: In Vitro Chitin Synthase Activity Assay

Objective: To directly measure the inhibitory effect of Maniwamycin B on chitin synthase activity.

Methodology:

-

Preparation of Cell Extracts: Prepare crude cell extracts containing chitin synthase from a relevant fungal species (e.g., Saccharomyces cerevisiae).[10]

-

Enzyme Assay: Perform the chitin synthase assay using radiolabeled UDP-N-acetylglucosamine as a substrate in the presence of varying concentrations of Maniwamycin B.

-

Quantification: Measure the incorporation of radioactivity into the chitin polymer. A dose-dependent decrease in radioactivity indicates inhibition of chitin synthase.

Protocol 4.3.2: In Vitro β-1,3-Glucan Synthase Activity Assay

Objective: To determine if Maniwamycin B inhibits β-1,3-glucan synthase.

Methodology:

-

Enzyme Preparation: Prepare membrane fractions enriched in β-1,3-glucan synthase from fungal protoplasts.

-

Enzyme Assay: Conduct the enzyme assay with radiolabeled UDP-glucose as the substrate and varying concentrations of Maniwamycin B.

-

Analysis: Quantify the amount of radiolabeled glucan produced. A reduction in glucan synthesis with increasing concentrations of Maniwamycin B suggests inhibition of the enzyme.

Caption: Experimental workflow for elucidating Maniwamycin B's mechanism.

Data Interpretation and Expected Outcomes

The results from the proposed experimental workflows will provide strong evidence to support or refute the hypothesized mechanisms of action.

Table 2: Interpretation of Expected Experimental Outcomes

| Experimental Assay | Outcome Supporting Hypothesis 1 (Cell Wall) | Outcome Supporting Hypothesis 2 (Cell Membrane) | Outcome Supporting Hypothesis 3 (Mitochondria) |

| Sorbitol Protection Assay | Significant increase in MIC with sorbitol | No significant change in MIC | No significant change in MIC |

| Ergosterol Binding Assay | No significant change in MIC | Significant increase in MIC with ergosterol | No significant change in MIC |

| Chitin Synthase Assay | Dose-dependent inhibition of enzyme activity | No inhibition | No inhibition |

| β-1,3-Glucan Synthase Assay | Dose-dependent inhibition of enzyme activity | No inhibition | No inhibition |

| Mitochondrial Respiration Assay | No effect on oxygen consumption | No effect on oxygen consumption | Dose-dependent inhibition of oxygen consumption |

Conclusion and Future Directions

Maniwamycin B represents a promising scaffold for the development of new antifungal therapies. While its exact mechanism of action is yet to be definitively established, the hypotheses presented in this guide provide a solid foundation for future research. The proposed experimental workflows offer a clear and logical path to elucidating its molecular target.

Future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the specific protein target(s) of Maniwamycin B.

-

In Vivo Efficacy: Evaluating the therapeutic potential of Maniwamycin B in animal models of fungal infections.[24]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Maniwamycin B to optimize its antifungal activity and pharmacokinetic properties.

By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the full potential of Maniwamycin B in the fight against fungal diseases.

References

- Del Poeta, M. (2021). The Fungal Cell Wall: An Unexploited Potential for Antifungal Therapy. Journal of Fungi, 7(12), 1019.

- Li, Y., et al. (2024). Biosynthesis of the Azoxy Compound Azodyrecin from Streptomyces mirabilis P8-A2. ACS Chemical Biology, 19(3), 641-653.

- Zhang, J., et al. (2015). Identification and Biosynthetic Characterization of Natural Aromatic Azoxy Products from Streptomyces chattanoogensis L10. Organic Letters, 17(24), 6142-6145.

- Chaudhary, P. M., Tupe, S. G., & Deshpande, M. V. (2013). Chitin synthase inhibitors as antifungal agents. Mini reviews in medicinal chemistry, 13(2), 222–236.

- Schäberle, T. F., et al. (2014). Azodyrecins A−C: Azoxides from a Soil-Derived Streptomyces Species.

- Li, Y., et al. (2024). Biosynthesis of the Azoxy Compound Azodyrecin from Streptomyces mirabilis P8-A2. bioRxiv.

- Chen, Q., et al. (2017). Design and synthesis of chitin synthase inhibitors as potent fungicides. Bioorganic & Medicinal Chemistry Letters, 27(10), 2214-2218.

- Li, Y., et al. (2023). Biosynthesis of the azoxy compound azodyrecin from Streptomyces mirabilis P8-A2. Research Square.

- Ruiz-Herrera, J., & San-Blas, G. (2003). Chitin synthesis as a target for antifungal drugs. Current drug targets. Infectious disorders, 3(1), 77–85.

- Zhang, M., et al. (2019). Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. International Journal of Molecular Sciences, 20(17), 4208.

- Nakayama, M., et al. (1989). Novel antifungal antibiotics maniwamycins A and B. II. Structure determination. The Journal of antibiotics, 42(11), 1541–1546.

- Wagener, J., & Striegler, K. (2024). Design and synthesis of anti fungal agent((1,3-β-glucan, FKS1gen). Research Journal, 22(11).

- Chaudhary, P. M., et al. (2024). Chitin synthase targeting antifungal agents for Mucormycosis (Black fungus disease) caused by Rhizopus delemar - An in-silico study. bioRxiv.

- Lo, H. J., et al. (2015). Plant-derived antifungal agent poacic acid targets β-1,3-glucan.

- Nishiyama, Y., et al. (2006). Discovery of a Small-Molecule Inhibitor of β-1,6-Glucan Synthesis. Antimicrobial Agents and Chemotherapy, 50(4), 1311-1318.

- Synapse, P. (2024). What are 1,3-beta-glucan synthase inhibitors and how do they work?.

- Wikipedia. (2024). Azoxystrobin. Wikipedia.

- POMAIS Agriculture. (2025). Azoxystrobin Fungicide Mode of Action. POMAIS Agriculture.

- POMAIS Agriculture. (2024). Azoxystrobin Fungicide Solutions for Effective Crop Protection and Disease Management. POMAIS Agriculture.

- Cultivar Magazine. (2025). Azoxystrobin. Cultivar Magazine.

- YouTube. (2024). Azoxystrobin: Chemistry, Mode of Action, Formulation, Uses, and Dosage Guidelines. YouTube.

- CymitQuimica. (n.d.). CAS 122547-71-1: Maniwamycin B. CymitQuimica.

- BenchChem. (2025). Application Notes and Protocols for the Experimental Design of Antifungal Agent 39 in Fungal Infection Models. BenchChem.

- Kumar, A., & Singh, S. (2024). Molecular Mechanism and Actions of Antifungal Drugs Using Trichosporon Fungal Species.

- Nakayama, M., et al. (1989). Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties. The Journal of antibiotics, 42(11), 1535–1540.

- Jenks, J. D., & Cornely, O. A. (2021).

- PubChemLite. (2026). Maniwamycin a (C10H18N2O2). PubChemLite.

- MedchemExpress.com. (n.d.). Maniwamycin B | Anti-Fungal Agent. MedchemExpress.com.

- Kłopot, A., et al. (2018). Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp.. Frontiers in Microbiology, 9, 1656.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517.

Sources

- 1. CAS 122547-71-1: Maniwamycin B | CymitQuimica [cymitquimica.com]

- 2. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of chitin synthase inhibitors as potent fungicides [html.rhhz.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. oeilresearch.com [oeilresearch.com]

- 13. pnas.org [pnas.org]

- 14. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 18. pomais.com [pomais.com]

- 19. Azoxystrobin Fungicide Solutions for Effective Crop Protection and Disease Management [cnagrochem.com]

- 20. Azoxystrobin (Azoxystrobin) - Cultivar Magazine [revistacultivar.com]

- 21. youtube.com [youtube.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Frontiers | Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. [frontiersin.org]

- 24. mdpi.com [mdpi.com]

Maniwamycin B as a potential biopesticide for agricultural applications

Executive Summary

Maniwamycin B (C₁₀H₂₀N₂O₂) represents a high-potential candidate for the next generation of agricultural biopesticides. Originating from Streptomyces prasinopilosus, this azoxy-alkene antibiotic distinguishes itself from conventional fungicides through a dual mode of action: direct antifungal activity against recalcitrant phytopathogens and quorum-sensing inhibition (QSI) that disrupts bacterial virulence without imposing strong selective pressure for resistance. This guide outlines the technical roadmap for its development, from biosynthetic production to field application.

Scientific Foundation & Chemical Logic

Chemical Structure & Stability

Maniwamycin B is characterized by a thermally stable azoxy core (

-

Thermal Stability: Unlike their azo counterparts, azoxy compounds exhibit significant thermal stability (often stable >100°C), making Maniwamycin B suitable for standard agricultural formulation processes (e.g., spray drying).

-

Photostability: The azoxy group is generally more resistant to UV degradation than the azo group, though formulation with UV protectants is recommended to prevent cis-trans isomerization or N-O bond cleavage under intense field insolation.

-

pH Sensitivity: Stable at neutral to slightly alkaline pH (7.0–8.5). Hydrolysis may occur under strong acidic conditions (< pH 4.0), necessitating buffered formulations.

Biosynthetic Pathway

Understanding the biosynthesis is critical for strain engineering and yield optimization. The pathway likely follows a hydrazine-azo-azoxy cascade, similar to valanimycin and azoxymycins, utilizing amino acid precursors (Valine/Serine).

Figure 1: Proposed biosynthetic cascade for Maniwamycin B involving sequential N-N bond formation and oxidation.[2]

Mechanism of Action (MOA)

Maniwamycin B operates via a bimodal mechanism , reducing the likelihood of resistance development.

| Mode of Action | Target Mechanism | Agricultural Benefit |

| 1. Antifungal | Cell Wall/Membrane Disruption: Interference with essential cellular component synthesis (potentially chitin or ergosterol pathways) and inhibition of mitochondrial respiration (analogous to other azoxy/strobilurin-like effects). | Broad-spectrum control of necrotrophic fungi (e.g., Botrytis, Fusarium). |

| 2. Anti-Virulence | Quorum Sensing Inhibition (QSI): Blocks | "Disarms" pathogens rather than killing them, preserving the beneficial soil microbiome and reducing selection pressure. |

Production & Isolation Protocol

Fermentation Parameters

-

Strain: Streptomyces prasinopilosus (or engineered Streptomyces host).

-

Medium: Starch-Casein or Glycerol-Soy Peptone base.

-

Conditions: 28°C, pH 7.2, 220 rpm agitation.

-

Induction: Iron limitation can trigger siderophore-like secondary metabolite production; testing iron-depleted media is recommended.

Downstream Processing (DSP) Workflow

The following protocol ensures high purity isolation suitable for field trials.

Figure 2: Step-by-step isolation workflow from fermentation broth to purified active ingredient.[3]

Protocol Details:

-

Adsorption: Pass filtered broth over Diaion HP-20 resin. Wash with water to remove salts/media.

-

Elution: Elute with increasing methanol gradients. Maniwamycin B typically elutes in 80-100% methanol fractions.

-

Extraction: Concentrate active fractions and partition against Ethyl Acetate (EtOAc) at pH 7.0.

-

Purification: Use Silica Gel 60 (CHCl₃:MeOH gradient) followed by Reverse-Phase HPLC (C18 column) for final polishing.

Agricultural Applications & Target Spectrum

Target Pathogens

Based on the activity of Maniwamycin B and related azoxy antibiotics, the following are primary targets:

| Pathogen Class | Specific Organism | Crop Impact |

| Fungi | Botrytis cinerea | Grey mold in grapes, strawberries, and tomatoes. |

| Fungi | Sclerotinia sclerotiorum | White mold in soy, canola, and sunflower. |

| Fungi | Fusarium oxysporum | Wilt diseases in solanaceous crops and bananas. |

| Bacteria | Pectobacterium carotovorum | Soft rot in potatoes (via QSI mechanism). |

Formulation Strategy

-

Recommended Formulation: Suspension Concentrate (SC) or Wettable Granule (WG).

-

Stabilizers: Buffer to pH 7.0 (Phosphate/Citrate). Add UV absorbers (e.g., lignin derivatives) to protect the azoxy bond.

-

Adjuvants: Use non-ionic surfactants to enhance leaf penetration, as Maniwamycin B has moderate polarity.

Safety & Regulatory Considerations

Critical Challenge: The azoxy group is structurally related to some toxic compounds (e.g., cycasin, which is carcinogenic). However, many azoxy antibiotics (e.g., valanimycin) have distinct toxicity profiles.

-

Required Toxicology:

-

Ames Test: Essential to rule out mutagenicity often associated with N-N bonded compounds.

-

Cytotoxicity: Verify selectivity index (Mammalian

/ Pathogen -

Ecotox: Bee and aquatic invertebrate toxicity testing is mandatory for biopesticide registration.

-

Regulatory Path: Position as a "Biochemical Pesticide" (EPA) or "Low-risk Active Substance" (EU) if produced via fermentation without genetic modification of the final product.

References

-

Nakayama, M., et al. (1989). "Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties." The Journal of Antibiotics, 42(11), 1535-1540. Link

-

Nakayama, M., et al. (1989). "Novel antifungal antibiotics maniwamycins A and B. II. Structure determination." The Journal of Antibiotics, 42(11), 1541-1546. Link

-

Fukumoto, A., et al. (2016). "Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025." The Journal of Antibiotics, 69(5), 395-399. Link

-

Ding, J., et al. (2023).[4] "Conserved Enzymatic Cascade for Bacterial Azoxy Biosynthesis." Journal of the American Chemical Society, 145(48), 26030–26039. Link

-

CymitQuimica. (n.d.). "Maniwamycin B Product Description and Properties." Link

-

Wibowo, M., & Ding, L. (2020). "Chemistry and Biology of Natural Azoxy Compounds." Journal of Natural Products, 83(11), 3482–3491. Link

Sources

Methodological & Application

Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Maniwamycin B against Candida albicans

Abstract

This document provides a comprehensive, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of Maniwamycin B, a novel azoxy antibiotic, against the opportunistic fungal pathogen Candida albicans. The methodology detailed herein is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A4 guidelines for yeast susceptibility testing.[1][2][3][4] This application note is designed for researchers, scientists, and drug development professionals engaged in the evaluation of new antifungal agents. It offers not only a procedural workflow but also the scientific rationale behind critical steps, ensuring methodological robustness and data integrity.

Introduction: The Significance of Maniwamycin B and the Need for Standardized Susceptibility Testing

Candida albicans remains a predominant cause of opportunistic fungal infections in humans, ranging from superficial mucosal to life-threatening systemic candidiasis. The emergence of resistance to conventional antifungal agents necessitates the discovery and development of novel therapeutics. Maniwamycin B, a natural product derived from Streptomyces prasinopilosus, has demonstrated broad-spectrum antifungal properties, making it a compound of significant interest.[5][6] Its unique azoxy chemical structure suggests a potentially novel mechanism of action, distinct from existing antifungal classes.[7]

The in vitro efficacy of a new antifungal agent is fundamentally quantified by its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] Establishing a reliable and reproducible MIC value is a critical early step in the drug development pipeline. It provides a quantitative measure of a drug's potency, informs structure-activity relationship (SAR) studies, and is a key parameter for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

This guide provides a detailed protocol for determining the MIC of Maniwamycin B against C. albicans using the broth microdilution method. This method is considered the gold standard for antifungal susceptibility testing due to its accuracy, reproducibility, and suitability for testing a large number of isolates.[8][9] Adherence to a standardized protocol, such as the one outlined here based on CLSI M27 guidelines, is paramount for generating inter-laboratory comparable data.[2][10]

Scientific Principles of Broth Microdilution

The broth microdilution assay is a quantitative method that exposes a standardized fungal inoculum to a range of serially diluted antifungal concentrations in a liquid growth medium.[8] The principle lies in identifying the concentration at which fungal growth is significantly inhibited. This is typically determined by visual inspection for turbidity or through spectrophotometric measurement of optical density.[9][11]

Several factors are critical to the accuracy and reproducibility of this assay:

-

Growth Medium: RPMI-1640 medium, buffered with MOPS to a pH of 7.0, is the standard medium for yeast susceptibility testing.[10][13] This medium supports the growth of most clinically relevant yeasts and its composition is well-defined, ensuring consistency.

-

Incubation Conditions: A standardized incubation temperature of 35°C for 24-48 hours is crucial for optimal and reproducible growth of C. albicans.[9][11]

Materials and Reagents

Equipment

-

Biosafety cabinet (Class II)

-

Incubator (35°C)

-

Spectrophotometer or microplate reader (with a 530 nm or 600 nm filter)

-

Vortex mixer

-

Adjustable micropipettes and sterile tips

-

Sterile 96-well, flat-bottom microtiter plates

-

Hemocytometer or automated cell counter

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile reagent reservoirs

Reagents and Consumables

-

Maniwamycin B (powder form)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Candida albicans strain (e.g., ATCC 90028 or a clinical isolate)

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

-

Control antifungal agents (e.g., Caspofungin, Fluconazole)

-

Sabouraud Dextrose Agar (SDA) plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M MOPS to pH 7.0

-

Sterile saline (0.85%)

-

Sterile distilled water

Experimental Workflow Diagram

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 3. scribd.com [scribd.com]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. CAS 122547-71-1: Maniwamycin B | CymitQuimica [cymitquimica.com]

- 6. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

Application Note: A High-Throughput, Multi-Faceted Bioassay for the Discovery and Characterization of Novel Maniwamycin Analogues

Introduction: The Imperative for New Antibacterial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the discovery of novel antibiotics with unique mechanisms of action.[1] Maniwamycins, a family of azoxy-containing natural products isolated from Streptomyces species, represent a promising, yet underexplored, class of bioactive molecules.[2][3] While initially noted for their antifungal properties[2], recent studies on analogues like Maniwamycin G have revealed other activities, such as quorum-sensing inhibition[4], suggesting a potential for broader antimicrobial applications.

To effectively explore the therapeutic potential of this chemical scaffold, a robust and efficient screening platform is paramount. The development of Maniwamycin analogues through synthetic chemistry requires a parallel development in biological screening to identify candidates with superior potency, a favorable spectrum of activity, and minimal host toxicity.[5][6]

This application note provides a comprehensive, multi-tiered workflow for the high-throughput screening (HTS) and characterization of new Maniwamycin analogues. The strategy is built upon three pillars:

-

Primary Screening: A whole-cell bacterial viability assay optimized for HTS to rapidly identify active compounds.[7][8]

-

Secondary Mechanistic Assay: A target-focused approach to elucidate the mechanism of action, centering on the inhibition of bacterial cell wall biosynthesis—a clinically validated and highly selective antibiotic target.[9]

-

Selectivity Counter-Screen: A mammalian cell cytotoxicity assay to triage compounds that are toxic to host cells, ensuring the selection of candidates with a high therapeutic index.

This document provides detailed, step-by-step protocols, data analysis guidelines, and the scientific rationale behind the chosen methodologies, designed for researchers in antibiotic drug discovery.

The Screening Strategy: A Funnel-Down Approach

A successful screening campaign efficiently filters a large library of compounds to a small number of high-quality leads. Our proposed workflow utilizes a funnel approach, starting with a broad primary screen and progressively employing more specific assays to characterize the "hits."

Figure 2: Mechanism of the XTT cell viability assay.

Materials and Reagents

-

Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213)

-

Media: Cation-adjusted Mueller-Hinton Broth (MHB II)

-

Assay Plates: Sterile, 384-well, clear-bottom microplates

-

Reagents:

-

Equipment:

-

Multichannel pipette or automated liquid handler

-

Microplate reader with 490 nm absorbance filter (reference wavelength ~650 nm)

-

Humidified incubator at 37°C

-

Step-by-Step Protocol

-

Bacterial Culture Preparation:

-

Inoculate 10 mL of MHB II with a single colony of S. aureus.

-

Incubate overnight at 37°C with shaking (220 rpm).

-

The next day, dilute the overnight culture 1:100 into fresh MHB II and grow to early-log phase (OD600 ≈ 0.2-0.3).

-

Dilute the early-log phase culture to a final concentration of 5 x 10^5 CFU/mL in fresh MHB II. This is the working bacterial suspension.

-

-

Plate Preparation:

-

Using an automated liquid handler, dispense 100 nL of compounds from the Maniwamycin analogue library (typically at 10 mM in DMSO) into the assay plates. This results in a final assay concentration of 25 µM in a 40 µL volume.

-

Dispense 100 nL of Kanamycin (10 mM stock) into positive control wells.

-

Dispense 100 nL of DMSO into negative control (maximum viability) and background control (media only) wells.

-

-

Assay Execution:

-

Dispense 40 µL of the working bacterial suspension into all wells except the background controls.

-

Dispense 40 µL of sterile MHB II into the background control wells.

-

Seal the plates and incubate at 37°C for 18 hours without shaking.

-

-

Signal Development and Reading:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

-

Add 10 µL of the XTT mixture to all wells.

-

Incubate the plates at 37°C for 2-4 hours, or until the negative control wells turn a distinct orange color.

-

Measure the absorbance at 490 nm using a microplate reader, with a reference wavelength of 650 nm to reduce background noise.

-

Data Analysis and Hit Criteria

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - (Abs_sample - Abs_bkg) / (Abs_neg_ctrl - Abs_bkg))

-

Abs_sample: Absorbance of a well with a Maniwamycin analogue.

-

Abs_neg_ctrl: Average absorbance of the DMSO-only wells.

-

Abs_bkg: Average absorbance of the media-only background wells.

-

-

Assay Quality Control (Z'-Factor):

-

The Z'-factor is a measure of assay robustness and is calculated from the control wells. [cite: ]

-

Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

-

An assay is considered excellent for HTS if Z' > 0.5 .

-

-

Hit Selection:

-

Primary hits are defined as compounds exhibiting ≥50% inhibition at a single concentration (e.g., 25 µM). These compounds are selected for Tier 2 analysis.

-

Tier 2 Protocol: Dose-Response and IC50 Determination

Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC50). The protocol is similar to the primary screen, but instead of a single concentration, a 10-point, 3-fold serial dilution of each hit compound is prepared (e.g., from 50 µM down to 2.5 nM). The resulting data are plotted in a sigmoidal dose-response curve to calculate the IC50 value—the concentration at which 50% of bacterial growth is inhibited.

| Compound ID | Primary Screen (% Inhibition @ 25µM) | IC50 (µM) | Curve Hill Slope |

| MW-Analog-001 | 98% | 1.2 | 1.1 |

| MW-Analog-002 | 15% | > 50 | N/A |

| MW-Analog-003 | 85% | 7.8 | 0.9 |

| MW-Analog-004 | 92% | 22.1 | 1.3 |

| Vancomycin | 99% | 0.9 | 1.0 |

Table 1: Example data from primary hit confirmation and IC50 determination. Compounds with IC50 < 10 µM are advanced to Tier 3.

Tier 3 Protocols: Mechanistic Insight & Selectivity

Part A: Secondary Assay - Targeting Bacterial Cell Wall Synthesis

5.1.1 Rationale and Target Selection To differentiate analogues with specific mechanisms from non-specific pan-assay interference compounds (PAINS) or general toxicants, a secondary assay is crucial. The bacterial cell wall, composed of peptidoglycan, is an ideal target as it is essential for bacteria and absent in mammalian cells. [12]Many successful antibiotics, including β-lactams and vancomycin, target this pathway. [9]The pathway involves cytoplasmic, membrane-bound, and periplasmic steps. [13][14]We hypothesize that Maniwamycins may interfere with the membrane-bound steps of peptidoglycan synthesis, specifically the enzyme MraY (translocase I) , which catalyzes the formation of Lipid I from UDP-MurNAc-pentapeptide. [14][15] A whole-cell target engagement assay can be developed to test this hypothesis. Such assays measure the interaction of a compound with its target within a living cell, providing strong evidence for the mechanism of action. [16][17][18]While developing a novel target engagement assay is beyond the scope of this note, a validated proxy is to use a bacterial strain that is hypersensitive to cell wall inhibitors. For example, using a strain with a compromised cell envelope or one that reports on cell wall stress can provide mechanistic clues.

Figure 3: Simplified bacterial peptidoglycan synthesis pathway, highlighting the proposed target MraY.

Part B: Counter-Screen - Mammalian Cell Cytotoxicity

5.2.1 Principle An ideal antibiotic exhibits selective toxicity. [19]This assay measures the toxicity of the confirmed hits against a human cell line (e.g., HEK293, human embryonic kidney cells) to determine a selectivity index. The MTT assay is a well-established and reliable method for this purpose. [20][21]It works on a similar principle to XTT, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. [20]However, the formazan is insoluble and must be dissolved with a solvent like DMSO or SDS before reading the absorbance. [22] 5.2.2 Step-by-Step Protocol

-

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Plating: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the hit Maniwamycin analogues (same concentration range as the bacterial IC50 determination) to the cells. Use a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Readout: Measure absorbance at 570 nm.

-

Analysis: Calculate the IC50 value for cytotoxicity (CC50). The Selectivity Index (SI) is then calculated as SI = CC50 / IC50 . A higher SI value is desirable (typically >10).

| Compound ID | Bacterial IC50 (µM) | Mammalian CC50 (µM) | Selectivity Index (SI) |

| MW-Analog-001 | 1.2 | > 100 | > 83.3 |

| MW-Analog-003 | 7.8 | 25.4 | 3.3 |

| Vancomycin | 0.9 | > 100 | > 111.1 |

Table 2: Example selectivity data. MW-Analog-001 shows high potency and excellent selectivity, making it a strong lead candidate.

Conclusion

The workflow detailed in this application note provides a robust, efficient, and scientifically rigorous platform for the discovery of novel Maniwamycin analogues. By integrating a high-throughput primary viability screen with crucial secondary assays for mechanism-of-action and host cell selectivity, this strategy enables the rapid identification of lead candidates with promising therapeutic potential. This multi-parametric approach ensures that resources are focused on compounds that are not only potent but also possess the drug-like properties necessary for further preclinical development.

References

-

ResearchGate. (n.d.). A target engagement assay to assess uptake, potency and retention of antibiotics in living bacteria. Retrieved from [Link]

-

Drug Target Review. (2019, September 27). High-throughput screening used to discover new class of antibiotics. Retrieved from [Link]

-

News-Medical.Net. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

-

Brady, S. F., & Clardy, J. (n.d.). A High-Throughput Screen for Antibiotic Drug Discovery. PMC. Retrieved from [Link]

-

Vemula, H. V., et al. (2022). A Target Engagement Assay to Assess Uptake, Potency, and Retention of Antibiotics in Living Bacteria. ACS Infectious Diseases. Retrieved from [Link]

-

ResearchGate. (n.d.). A target engagement assay to assess uptake, potency and retention of antibiotics in living bacteria. Retrieved from [Link]

-

Galimzyanov, T. R., et al. (n.d.). High-Throughput Screening of Biodiversity for Antibiotic Discovery. PMC. Retrieved from [Link]

-

MDPI. (2023, May 2). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2022, July 11). A Target Engagement Assay to Assess Uptake, Potency, and Retention of Antibiotics in Living Bacteria. Retrieved from [Link]

-

PubMed. (2022, July 22). Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025. Retrieved from [Link]

-

Infinix Bio. (2026, February 13). Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. Retrieved from [Link]

-

G-Biosciences. (2018, January 30). MTT Assay for Cytotoxicity. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

PubMed. (1989, November). Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties. Retrieved from [Link]

-

Thieme. (n.d.). Insights into the Target Interaction of Naturally Occurring Muraymycin Nucleoside Antibiotics. Retrieved from [Link]

-

Frontiers. (2022, September 22). Breaking down the cell wall: Still an attractive antibacterial strategy. Retrieved from [Link]

-

Figshare. (n.d.). Collection - Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 - Journal of Natural Products. Retrieved from [Link]

-

PMC. (2026, January 13). Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies. Retrieved from [Link]

-

Pressbooks. (n.d.). 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology. Retrieved from [Link]

-

ScienceDaily. (2023, March 27). Understanding the cellular effects of antibiotics targeting cell wall biosynthesis. Retrieved from [Link]

-

Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. Retrieved from [Link]

-

PubMed. (n.d.). Novel antifungal antibiotics maniwamycins A and B. II. Structure determination. Retrieved from [Link]

-

Utrecht University. (2016, September 1). The membrane steps of bacterial cell wall synthesis as antibiotic targets. Retrieved from [Link]

-

PubChem. (n.d.). Kanamycin. Retrieved from [Link]

-

MDPI. (2024, September 21). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin: influence of various 7-substituents on antiviral activity. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and ++thiosangivamycin: influence of various 7-substituents on antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. azolifesciences.com [azolifesciences.com]

- 8. mdpi.com [mdpi.com]

- 9. Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. azolifesciences.com [azolifesciences.com]

- 12. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 13. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]

- 14. research-portal.uu.nl [research-portal.uu.nl]

- 15. Insights into the Target Interaction of Naturally Occurring Muraymycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. infinixbio.com [infinixbio.com]

- 19. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

Synthesis of Maniwamycin B derivatives for structure-activity relationship studies

Abstract & Strategic Overview

Maniwamycin B is a rare azoxy-alkene natural product isolated from Streptomyces prasinopilosus. It exhibits potent antifungal activity (specifically against Candida and Aspergillus spp.) and emerging antitumor properties. However, its clinical utility is severely limited by the inherent chemical instability of the azoxy-alkene moiety ($ -N=N(O)- $) and its high non-specific cytotoxicity.

This Application Note provides a modular protocol for synthesizing Maniwamycin B derivatives to establish a Structure-Activity Relationship (SAR). Unlike traditional total synthesis campaigns, this guide focuses on a divergent synthetic strategy that allows researchers to rapidly vary the "Head" (polar recognition domain) and the "Tail" (lipophilic anchor) while modulating the stability of the central azoxy "Warhead."

Key Challenges Addressed

-

Azoxy Instability: The azoxy group is light-sensitive and prone to isomerization. We utilize a regioselective alkylation of N-nitrosohydroxylamines to construct this motif reliably.

-

Stereochemical Integrity: Preserving the alkene geometry (

vs -

Bioisosteric Replacement: Protocols for swapping the toxic azoxy group with stable 1,2,3-triazoles are included.

Structural Logic & SAR Design

To rationalize the synthesis, we deconstruct Maniwamycin B into three pharmacophoric regions.

Diagram 1: SAR Decision Tree & Pharmacophore Segmentation

Caption: Pharmacophoric deconstruction of Maniwamycin B. Region B (Azoxy) is the primary source of instability and the focus of bioisosteric replacement.

Chemical Synthesis Protocols

This protocol uses a Modular Assembly approach. We synthesize the Azoxy core first (the hardest step) and then couple it to the Head and Tail domains.

Module A: Synthesis of the Azoxy-Alkene Core

Methodology: The most robust method for creating unsymmetrical azoxy compounds is the alkylation of N-nitrosohydroxylamines (the "Freeman-Mukaiyama" approach) or the oxidation of hydrazines. Here, we use the Mitsunobu Alkylation of N-Nitrosohydroxylamines as it offers superior regiocontrol compared to oxidation methods.

Reagents Required:

- -Boc-hydroxylamine

-

Appropriate aldehyde (Tail precursor)

-

Diethyl azodicarboxylate (DEAD) or DIAD

-

Triphenylphosphine (

) -

Lithium aluminum hydride (LAH)

Step-by-Step Protocol:

-

Formation of the Hydroxylamine Precursor:

-

Dissolve the "Tail" aldehyde (e.g., trans-2-hexenal for native analogs) in MeOH.

-

Add

-Boc-hydroxylamine (1.1 equiv) and stir at RT for 4 h to form the oxime. -

Reduce the oxime using

in acetic acid to yield the

-

-

Construction of the N-Nitroso Intermediate:

-

Deprotect the Boc group (TFA/DCM, 1:1, 0°C, 1 h).

-

Treat the free amine with

in aqueous HCl (0°C) to generate the N-nitrosohydroxylamine salt. Caution: Nitroso compounds are potential carcinogens. Handle in a fume hood.

-

-

The Mitsunobu Azoxy Installation (Critical Step):

-

Dissolve the N-nitroso salt in anhydrous THF.

-

Add the "Head" alcohol precursor (e.g., a protected serine derivative or cyclopentenol).

-

Add

(1.5 equiv). -

Dropwise add DEAD (1.5 equiv) at -78°C. Allow to warm to 0°C over 4 hours.

- -alkylation of the nitroso species, followed by a rearrangement to the azoxy isomer.

-

Purification: Silica gel chromatography (Hexane/EtOAc). The azoxy product is usually a yellow oil.

-

Module B: Synthesis of Triazole Bioisosteres (Alternative Scaffold)

If the azoxy group proves too unstable, use this Click Chemistry module.

-

Alkyne Preparation: Convert the "Head" alcohol to a propargyl ether (NaH, Propargyl bromide).

-

Azide Preparation: Convert the "Tail" bromide to an alkyl azide (

, DMF, 60°C). -

CuAAC Coupling:

-

Combine Alkyne and Azide in

-BuOH/H2O (1:1). -

Add

(10 mol%) and Sodium Ascorbate (20 mol%). -

Stir 12 h at RT. Isolate by precipitation.

-

Experimental Workflow & Quality Control

Diagram 2: Synthetic Workflow & Checkpoints

Caption: Step-by-step synthetic workflow with critical Quality Control (QC) checkpoints to ensure azoxy integrity.

Biological Evaluation Protocols (SAR)

Once the library is synthesized, evaluate using the following tiered assay system.

Table 1: SAR Evaluation Metrics

| Assay Type | Target/Cell Line | Purpose | Success Criteria |

| Primary Screen | Candida albicans (ATCC 10231) | Antifungal Potency | MIC < 4 |

| Secondary Screen | HCT-116 (Colon Cancer) | Cytotoxicity (Antitumor) | |

| Counter Screen | HEK-293 (Human Kidney) | General Toxicity Index | |

| Stability Assay | PBS (pH 7.4) + Liver Microsomes | Metabolic Stability |

Protocol: Microsomal Stability Assay

-

Incubate derivative (1

M) with pooled human liver microsomes (0.5 mg/mL) in PBS at 37°C. -

Initiate reaction with NADPH regenerating system.

-

Aliquot at 0, 15, 30, 60 min; quench with ice-cold Acetonitrile.

-

Analyze by LC-MS/MS.

-

Note: Azoxy compounds often undergo reductive metabolism. Monitor for the formation of the corresponding hydrazine or amine.

References

-

Nakajima, M. et al. (1989). "Novel antifungal antibiotics maniwamycins A and B. I.[3] Taxonomy, isolation, and properties."[3] The Journal of Antibiotics.

-

Nakajima, M. et al. (1989). "Novel antifungal antibiotics maniwamycins A and B. II. Structure determination." The Journal of Antibiotics.

-

Stoermer, D. & Heathcock, C.H. (1993). "Total synthesis of (-)-elaiomycin." (Methodology reference for azoxy synthesis). Journal of Organic Chemistry.

-

Tanaka, Y. et al. (2022).[4] "Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G." Journal of Natural Products.[4][5]

-

Nelson, A. et al. (2004). "Stereoselective synthesis of the azoxy-alkene core of maniwamycins." Organic Letters.

Disclaimer: The synthesis of azoxy compounds involves potentially hazardous intermediates (nitroso compounds). All procedures should be performed in a certified fume hood with appropriate PPE. This guide is for research purposes only.

Sources

- 1. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of Meayamycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Techniques for Labeling Maniwamycin B for Cellular Uptake Studies

Introduction: The Need to Illuminate Maniwamycin B's Intracellular Journey

Maniwamycin B is a natural product isolated from the actinomycete Streptomyces prasinopilosus.[1] Structurally, it is a relatively small azoxy compound, identified as (2S,3S)-3-[(Z)-(1E)-hex-1-en-1-yl-ONN-azoxy]butan-2-ol, with established antifungal properties.[1][2][3] Like many bioactive natural products, understanding its mechanism of action is paramount for its development as a potential therapeutic or biological tool. A critical step in this process is to determine if, how, and where it enters target cells. Cellular uptake studies are therefore essential to elucidate its bioavailability, identify intracellular targets, and understand potential resistance mechanisms.

This guide provides a comprehensive overview of the strategies and detailed protocols for labeling Maniwamycin B. We will explore the chemical logic behind choosing a labeling strategy, provide step-by-step protocols for chemical modification, and detail the subsequent application of these labeled probes in robust cellular uptake and target identification assays. The focus is on providing researchers with both the conceptual framework and the practical methodologies required to successfully track Maniwamycin B inside living cells.

Section 1: Guiding Principles for Labeling a Small Natural Product

Labeling a small molecule like Maniwamycin B (MW: 200.28 g/mol ) presents a distinct challenge: the label itself can be a significant fraction of the final molecule's size and mass, potentially altering its physicochemical properties and biological activity.[3] The primary directive is to introduce a reporter tag with minimal structural and functional perturbation. The choice of label is dictated by the specific biological question being asked.

-

Fluorescent Labeling: Ideal for visualizing subcellular localization via microscopy and quantifying uptake in cell populations using flow cytometry or high-content imaging.[4][5]

-

Biotinylation: The premier choice for identifying intracellular binding partners. The high-affinity interaction between biotin and streptavidin allows for the effective "pull-down" and subsequent identification of target proteins.[6][7]

-

Radiolabeling: Considered the gold standard for quantitative uptake and metabolic studies.[8][9] Because an atom is simply replaced with its isotope (e.g., ³H or ¹⁴C), the labeled molecule is chemically identical to the parent compound, providing the most accurate quantitative data.[8]

The following decision-making workflow can guide the selection of an appropriate labeling strategy.

Caption: Decision flowchart for selecting a Maniwamycin B labeling strategy.

Section 2: Chemical Derivatization Strategy for Maniwamycin B

A careful analysis of the Maniwamycin B structure reveals a key reactive handle for chemical modification: the secondary hydroxyl (-OH) group. The azoxy moiety and the alkene are generally less amenable to simple, mild conjugation reactions. Therefore, the most direct and reliable strategy is to target the hydroxyl group for the attachment of a label via an ester or ether linkage.

It is critical to select the smallest, most biocompatible labels available to minimize steric hindrance and preserve the native bioactivity of the parent molecule.

Caption: General reaction scheme for labeling Maniwamycin B's hydroxyl group.

Advanced Strategy: Precursor-Directed Biosynthesis For research groups with capabilities in microbial genetics and fermentation, an elegant alternative exists. Precursor-directed biosynthesis involves feeding the Streptomyces prasinopilosus culture a synthetically modified building block, for example, a hexenoic acid analog containing a bioorthogonal handle like a terminal alkyne.[10] If incorporated by the biosynthetic machinery, this results in Maniwamycin B tagged with a "clickable" group. This tagged molecule can then be reacted with an azide-functionalized fluorophore or biotin probe in a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method has the potential to introduce a label with minimal structural disruption.[10]

Section 3: Detailed Experimental Protocols

Important Precautionary Note: All chemical syntheses should be performed in a well-ventilated fume hood by personnel trained in handling organic solvents and coupling reagents. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: Fluorescent Labeling of Maniwamycin B

This protocol describes the conjugation of Maniwamycin B to a carboxylate-containing fluorescent dye using carbodiimide chemistry.

Materials:

-

Maniwamycin B

-

Fluorophore-carboxylic acid (e.g., BODIPY™ FL, Carboxylic Acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) for HPLC

-

Acetonitrile (ACN), HPLC grade

-

Ultrapure water

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Maniwamycin B (1.0 eq) in anhydrous DCM.

-

Reagent Addition: To the solution, add the fluorophore-carboxylic acid (1.1 eq) and DMAP (0.1 eq). Stir until dissolved.

-

Initiation: Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of Maniwamycin B and the formation of a new, higher molecular weight, fluorescent product.

-

Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) with a suitable C18 column. A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically effective. Collect the fractions corresponding to the fluorescently-labeled product.

-

Characterization & Storage: Lyophilize the pure fractions. Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR. Store the labeled compound at -20°C or -80°C, protected from light.

Protocol 3.2: Biotinylation of Maniwamycin B

This protocol is analogous to the fluorescent labeling procedure, substituting the fluorophore with a biotin derivative.

Materials:

-

Maniwamycin B

-

Biotin-linker-carboxylic acid (e.g., Biotin-PEG4-Acid)

-

Reagents and solvents as listed in Protocol 3.1

Procedure:

-

Follow steps 1-4 as described in Protocol 3.1, using the biotin-linker-carboxylic acid (1.1 eq) in place of the fluorophore.

-

Monitoring: Monitor the reaction by TLC, staining with an appropriate reagent (e.g., potassium permanganate) as the product will not be fluorescent. LC-MS is the preferred method.

-

Follow steps 6-8 as described in Protocol 3.1 for workup, purification, and characterization.

Section 4: Cellular Uptake and Target ID Methodologies

Once a labeled Maniwamycin B probe has been synthesized and purified, it can be applied to a variety of cell-based assays.

Critical Controls for All Uptake Assays:

-

Vehicle Control: Treat cells with the same concentration of solvent (e.g., DMSO) used to dissolve the labeled compound.

-

Unlabeled Competitor: Co-incubate cells with the labeled probe and a 50-100 fold excess of unlabeled Maniwamycin B. A reduction in signal indicates specific uptake or binding.

-

Low-Temperature Control: Perform the incubation at 4°C. This inhibits most active transport mechanisms, helping to distinguish them from passive diffusion.

Protocol 4.1: Cellular Localization by Confocal Microscopy

Objective: To visualize the spatial distribution of fluorescently-labeled Maniwamycin B within cells.

Procedure:

-

Cell Seeding: Seed cells of interest onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

Treatment: Treat cells with the fluorescently-labeled Maniwamycin B at a predetermined concentration (e.g., 1-10 µM) in complete cell culture medium. Include the critical controls mentioned above in separate wells.

-

Incubation: Incubate for the desired time period (e.g., 30 min, 2h, 6h) at 37°C, 5% CO₂.

-

Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove extracellular probe.

-

Counterstaining & Fixation (Optional):

-

For live-cell imaging, immediately add fresh medium or a suitable imaging buffer containing a nuclear counterstain (e.g., Hoechst 33342).

-

For fixed-cell imaging, incubate with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. After fixation, wash with PBS and permeabilize if necessary for organelle staining. Add a nuclear counterstain (e.g., DAPI).

-

-

Imaging: Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for your chosen fluorophore and counterstains.

Protocol 4.2: Quantitative Uptake by Flow Cytometry

Objective: To measure the mean fluorescence intensity of a cell population as a quantitative measure of probe uptake.[11][12][13]

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of your cells (either from suspension culture or by trypsinizing adherent cells).

-

Treatment: Aliquot cells into flow cytometry tubes. Treat the cells with the fluorescent probe and controls as described in Protocol 4.1.

-

Incubation: Incubate at 37°C (and 4°C for one control set) for the desired time.

-

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Aspirate the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the final cell pellet in cold PBS or a suitable flow cytometry buffer (e.g., PBS with 1% BSA).

-

Analysis: Analyze the samples on a flow cytometer, exciting with the appropriate laser and collecting emission in the corresponding channel. Record data for at least 10,000 events per sample. The geometric mean fluorescence intensity (MFI) is used to quantify uptake.

Protocol 4.3: Target Identification by Pull-Down Assay

Objective: To isolate and identify the intracellular protein targets of Maniwamycin B.

Procedure:

-

Cell Treatment: Treat a large-format culture of cells (e.g., 10-15 cm dish) with biotin-Maniwamycin B or a vehicle control. Incubate for a time sufficient to allow cellular entry and target engagement.

-

Cell Lysis: Wash cells thoroughly with cold PBS. Lyse the cells on ice using a mild lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. Transfer the clear supernatant to a new tube.

-

Affinity Capture:

-

Add pre-washed streptavidin-conjugated magnetic beads to the clarified lysate.[6]

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated probe and its bound proteins to bind to the beads.

-

-

Washing: Place the tubes on a magnetic stand to capture the beads. Aspirate the supernatant. Wash the beads extensively (at least 3-5 times) with cold lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling them in SDS-PAGE loading buffer for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE. The proteins can be visualized by silver or Coomassie staining. For protein identification, excise the specific bands that appear in the biotin-Maniwamycin B lane but not the control lane and submit them for analysis by mass spectrometry (proteomics).

Caption: Workflow for a pull-down assay using biotinylated Maniwamycin B.

Section 5: Data Presentation and Interpretation

Quantitative data from uptake experiments should be presented clearly to allow for robust comparison between conditions.

Table 1: Example Data Summary from Flow Cytometry Analysis

| Condition | Mean Fluorescence Intensity (MFI) | % of 37°C Control |

| Untreated Cells | 150 | - |

| Vehicle Control (DMSO) | 165 | - |

| 5 µM Fl-Maniwamycin B (37°C) | 8,500 | 100% |

| 5 µM Fl-Maniwamycin B (4°C) | 1,200 | 14.1% |

| 5 µM Fl-Maniwamycin B + 250 µM Maniwamycin B | 1,850 | 21.8% |

Interpretation of Example Data:

-

The significant increase in MFI for the treated sample over the vehicle control indicates cellular uptake.

-

The dramatic reduction in uptake at 4°C suggests that entry is an energy-dependent process (i.e., active transport) rather than simple passive diffusion.

-

The reduction in signal in the presence of excess unlabeled competitor confirms that the uptake is specific and saturable, likely mediated by a transporter or receptor.

For pull-down assays, a key piece of evidence is a protein band on an SDS-PAGE gel that is present in the sample treated with biotin-Maniwamycin B but absent or significantly reduced in the vehicle control lane. Subsequent identification of this protein by mass spectrometry provides a high-confidence candidate for a direct intracellular target of Maniwamycin B.

References

-

Title: Novel antifungal antibiotics maniwamycins A and B. II. Structure determination Source: PubMed, The Journal of Antibiotics (Tokyo) URL: [Link]

-

Title: Radioanalytical Techniques to Quantitatively Assess the Biological Uptake and In Vivo Behavior of Hazardous Substances Source: PMC, National Institutes of Health URL: [Link]

-

Title: Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes Source: YouTube URL: [Link]

-

Title: Scintillation Counter Technology: Detecting and Measuring Radioactivity in Biological and Environmental Samples Source: LabX URL: [Link]

-

Title: Radiolabelling small and biomolecules for tracking and monitoring Source: PMC, National Institutes of Health URL: [Link]

-

Title: A microplate solid scintillation counter as a radioactivity detector for high performance liquid chromatography in drug metabolism: validation and applications Source: PubMed, Journal of Chromatography B URL: [Link]

-

Title: Engineered Biosynthesis of Alkyne-tagged Polyketides Source: PMC, National Institutes of Health URL: [Link]

-

Title: Illuminating the Unseen: Liquid Scintillation Counting for Radioactive Measurement Source: Lab Manager URL: [Link]

-

Title: LIQUID SCINTILLATION COUNTING Source: University of Wisconsin-Milwaukee URL: [Link]

-

Title: Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry Source: ACS Bio & Med Chem Au URL: [Link]

-

Title: Labelling studies in the biosynthesis of polyketides and non-ribosomal peptides Source: Royal Society of Chemistry URL: [Link]

-

Title: Radiolabeling of biomolecules Source: van Dam Lab, UCLA URL: [Link]

-

Title: Cell-Penetrating Peptides and Supercharged Proteins: A Comprehensive Protocol from Isolation to Cellular Uptake Source: ACS Publications URL: [Link]

-

Title: (PDF) Radiolabelling small and biomolecules for tracking and monitoring Source: ResearchGate URL: [Link]

-

Title: Fluorogen Activating Proteins in Flow Cytometry for the Study of Surface Molecules and Receptors Source: PMC, National Institutes of Health URL: [Link]

-

Title: Explore the World of Proteomics with Pull-Down Assay! Source: Bioclone URL: [Link]

-

Title: Automated high-content imaging for cellular uptake, from the Schmuck cation to the latest cyclic oligochalcogenides Source: PMC, National Institutes of Health URL: [Link]

-

Title: A Mechanism-Based Fluorescence Transfer Assay for Examining Ketosynthase Selectivity Source: JoVE URL: [Link]

-

Title: Recent Advances in Understanding and Engineering Polyketide Synthesis Source: PMC, National Institutes of Health URL: [Link]

-

Title: Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT Source: MDPI URL: [Link]

-

Title: Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties Source: PubMed, The Journal of Antibiotics (Tokyo) URL: [Link]

-

Title: Maniwamycin A Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions Source: LifeTein URL: [Link]

-

Title: Natural Products and Their Biological Targets: Proteomic and Metabolomic Labeling Strategies Source: Center for Integrated Protein Science Munich URL: [Link]

-

Title: Maniwamycin a (C10H18N2O2) Source: PubChemLite URL: [Link]

-

Title: Automated high-content imaging for cellular uptake, from the Schmuck cation to the latest cyclic oligochalcogenides Source: ResearchGate URL: [Link]

-

Title: Streptomyces: The biofactory of secondary metabolites Source: PMC, National Institutes of Health URL: [Link]

-

Title: Improving cellular uptake of therapeutic entities through interaction with components of cell membrane Source: PMC, National Institutes of Health URL: [Link]

-

Title: Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 Source: MDPI URL: [Link]

-

Title: Chemical labeling strategies for small molecule natural product detection and isolation Source: Royal Society of Chemistry URL: [Link]

-

Title: Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Flow cytometry analysis of cellular uptake Source: ResearchGate URL: [Link]

Sources

- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 122547-71-1: Maniwamycin B | CymitQuimica [cymitquimica.com]

- 4. Automated high-content imaging for cellular uptake, from the Schmuck cation to the latest cyclic oligochalcogenides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thermofisher.com [thermofisher.com]

- 6. bioclone.net [bioclone.net]

- 7. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 8. Radioanalytical Techniques to Quantitatively Assess the Biological Uptake and In Vivo Behavior of Hazardous Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Maniwamycin B Technical Support Center: Strategies for Storage and Prevention of Degradation

Welcome to the Maniwamycin B Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Maniwamycin B during storage and experimental use. As a potent antifungal agent with a unique azoxy structure, Maniwamycin B's efficacy is intrinsically linked to its chemical stability. This document provides in-depth, evidence-based strategies and troubleshooting advice to mitigate degradation and ensure reliable experimental outcomes.

I. Understanding Maniwamycin B and its Stability

Maniwamycin B is an antifungal antibiotic produced by the actinomycete Streptomyces prasinopilosus.[1] Its biological activity is attributed to its unique chemical structure, which features an azoxy group.[1][2] The stability of this functional group and the overall molecule is a critical factor for its application in research and development.[3] While Maniwamycin B is a promising therapeutic candidate, like many natural products, it is susceptible to degradation if not handled and stored correctly.[4][5]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of Maniwamycin B.

Q1: What are the ideal long-term storage conditions for solid Maniwamycin B?

For long-term stability, solid Maniwamycin B should be stored as a lyophilized powder at -20°C or lower , protected from light and moisture.[6] It is advisable to store the compound in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[6]

Q2: How should I prepare and store Maniwamycin B stock solutions?

Maniwamycin B is soluble in organic solvents such as DMSO, ethanol, and methanol.[7] For stock solutions, it is recommended to use anhydrous-grade solvents to minimize hydrolysis. Prepare concentrated stock solutions (e.g., 10-20 mM in DMSO) and aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C .[7]

Q3: For how long can I store Maniwamycin B under the recommended conditions?

When stored as a dry powder at -20°C, Maniwamycin B is expected to be stable for several years. Stock solutions in anhydrous DMSO stored at -80°C are generally stable for at least six months.[7] However, it is crucial to perform periodic quality control checks, especially for long-term studies.

Q4: What are the initial signs of Maniwamycin B degradation?

Visual signs of degradation in solid Maniwamycin B can include a change in color or texture. For solutions, the appearance of precipitates or a change in color may indicate degradation or solubility issues. A decrease in biological activity in your experiments is also a key indicator of potential degradation.

Q5: Can I store Maniwamycin B solutions at 4°C for short-term use?

While short-term storage (a few days) at 4°C may be acceptable for working solutions, it is not recommended for stock solutions.[7] The risk of degradation, particularly hydrolysis and microbial contamination, increases at higher temperatures.

III. Troubleshooting Guide: Identifying and Preventing Degradation

This section provides a structured approach to troubleshoot potential degradation issues with Maniwamycin B.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when you suspect Maniwamycin B degradation.

Caption: Troubleshooting workflow for suspected Maniwamycin B degradation.

Potential Degradation Pathways and Prevention Strategies